(16aR)-1,16-Bis(diphenylphosphino)-6,11-dihydrotribenzo[b,d,h][1,6]dioxecine
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Overview
Description
(16aR)-1,16-Bis(diphenylphosphino)-6,11-dihydrotribenzo[b,d,h][1,6]dioxecine: is a complex organophosphorus compound known for its unique structure and potential applications in various fields of chemistry and industry. This compound features a tribenzo-dioxecine core with two diphenylphosphino groups, making it an interesting subject for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (16aR)-1,16-Bis(diphenylphosphino)-6,11-dihydrotribenzo[b,d,h][1,6]dioxecine typically involves multi-step organic synthesis techniques. The process begins with the preparation of the tribenzo-dioxecine core, followed by the introduction of diphenylphosphino groups. Common reagents used in these reactions include phosphorus trichloride, diphenylphosphine, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
(16aR)-1,16-Bis(diphenylphosphino)-6,11-dihydrotribenzo[b,d,h][1,6]dioxecine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine groups to phosphine hydrides.
Substitution: The diphenylphosphino groups can participate in substitution reactions, where one or both phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphine derivatives.
Scientific Research Applications
(16aR)-1,16-Bis(diphenylphosphino)-6,11-dihydrotribenzo[b,d,h][1,6]dioxecine has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in catalysis and materials science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of (16aR)-1,16-Bis(diphenylphosphino)-6,11-dihydrotribenzo[b,d,h][1,6]dioxecine involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific metal ions and reactions being studied.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A simpler phosphine ligand with three phenyl groups.
Bis(diphenylphosphino)methane: Another diphosphine ligand with a different core structure.
1,2-Bis(diphenylphosphino)ethane: A diphosphine ligand with an ethane backbone.
Uniqueness
(16aR)-1,16-Bis(diphenylphosphino)-6,11-dihydrotribenzo[b,d,h][1,6]dioxecine is unique due to its tribenzo-dioxecine core, which provides a rigid and sterically demanding environment for the diphenylphosphino groups. This unique structure can lead to different reactivity and selectivity compared to other phosphine ligands.
Properties
Molecular Formula |
C44H34O2P2 |
---|---|
Molecular Weight |
656.7 g/mol |
IUPAC Name |
(22-diphenylphosphanyl-8,17-dioxatetracyclo[16.4.0.02,7.010,15]docosa-1(18),2(7),3,5,10,12,14,19,21-nonaen-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C44H34O2P2/c1-5-19-35(20-6-1)47(36-21-7-2-8-22-36)41-29-15-27-39-43(41)44-40(46-32-34-18-14-13-17-33(34)31-45-39)28-16-30-42(44)48(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-30H,31-32H2 |
InChI Key |
AGCBOFHMONFOEM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2COC3=C(C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C6=C(O1)C=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
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